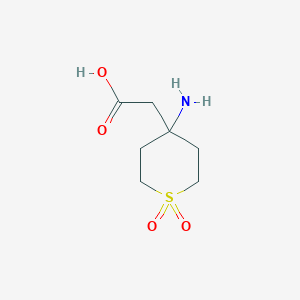
2-Methyl-3-(piperidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(piperidin-2-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-2-yl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-methylpropanoic acid and the amine group of piperidine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(piperidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may affect signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(piperidin-3-yl)propanoic acid
- 2-Methyl-3-(piperidin-4-yl)propanoic acid
- 2-Methyl-3-(piperidin-5-yl)propanoic acid
Uniqueness
2-Methyl-3-(piperidin-2-yl)propanoic acid is unique due to the specific position of the piperidine ring on the propanoic acid backbone. This positional isomerism can result in different chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-3-piperidin-2-ylpropanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h7-8,10H,2-6H2,1H3,(H,11,12) |
InChI Key |
VKKXWBSMRNMYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B15261171.png)


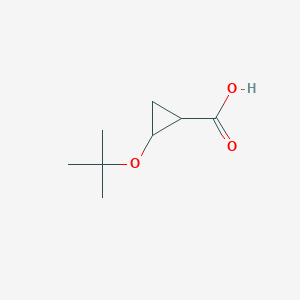
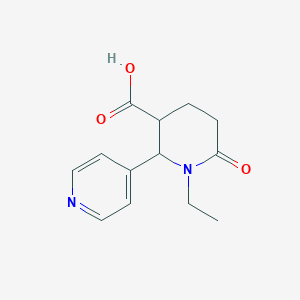
![tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate](/img/structure/B15261196.png)


![[3-(Propan-2-yl)cyclohexyl]hydrazine](/img/structure/B15261224.png)
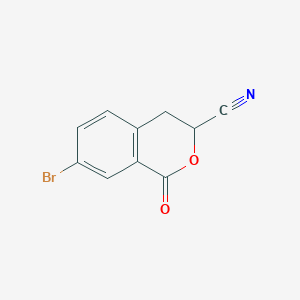

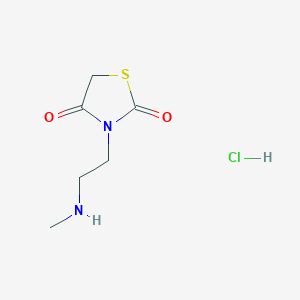
![(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine](/img/structure/B15261246.png)
